SAR405 -

SAR405

Catalog Number: EVT-281822
CAS Number:
Molecular Formula: C19H21ClF3N5O2
Molecular Weight: 443.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAR405 is a potent, selective, ATP-competitive, and orally bioavailable inhibitor of vacuolar protein sorting 34 (Vps34). [] Vps34 is a Class III phosphatidylinositol 3-kinase (PI3K) that plays a critical role in autophagy, a cellular process involving the degradation and recycling of cellular components. [, ] Due to its role in autophagy, SAR405 is a valuable tool in scientific research for investigating the role of autophagy in various biological processes and diseases, including cancer, neurodegenerative diseases, and immune responses. [, , , , , , , , , , , , ]

Synthesis Analysis

While details regarding the synthesis of SAR405 are limited in the provided abstracts, one abstract mentions that an analog, #36-077, was synthesized based on the structure of SAR405. [] This suggests that modifications of the SAR405 structure are possible and that researchers are exploring these for potential advantages in specific research applications.

Mechanism of Action

SAR405 exerts its biological effects by selectively inhibiting the kinase activity of Vps34. [, , , ] Vps34 is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a signaling lipid crucial for the initiation and progression of autophagy. [, ] By inhibiting Vps34, SAR405 disrupts the formation of PI3P, thereby blocking the formation of autophagosomes and effectively inhibiting autophagy. [, ]

Applications

Cancer Research:* Enhancing Chemotherapy Sensitivity: SAR405 has shown synergistic effects with chemotherapeutic agents like cisplatin in suppressing pleural mesothelioma cell proliferation, suggesting its potential as an adjuvant therapy to improve treatment outcomes. [] Similarly, combining SAR405 with cetuximab enhanced tumor response in head and neck squamous cell carcinoma (HNSCC) by overcoming cetuximab resistance, indicating its potential in improving existing cancer therapies. [, ] * Overcoming Drug Resistance: Studies have demonstrated that SAR405 can enhance the efficacy of existing cancer treatments by inhibiting autophagy, a mechanism often employed by cancer cells to evade cell death. [, , , , , ] This suggests SAR405's potential in combating drug resistance, a significant challenge in cancer therapy.* Modulating Tumor Immune Microenvironment: SAR405 has been shown to reprogram the tumor microenvironment by promoting the infiltration of immune cells like cytotoxic lymphocytes, ultimately leading to reduced tumor growth and metastasis. [] This suggests a potential role for SAR405 in enhancing the effectiveness of immunotherapies.

Neurological Disease Research:* Neuroprotection: Studies suggest that SAR405 may contribute to neuroprotection by influencing autophagy and the GABAA receptor pathway, highlighting its potential therapeutic application in neurological disorders like glaucoma. [] Further research is needed to fully elucidate its role in these contexts.

Other Applications:* Investigating Autophagy Regulation: SAR405 is a valuable tool for investigating the complex regulation of autophagy and its interplay with other cellular processes. [, , ] Its use in research has provided insights into how autophagy is activated and inhibited, contributing to a deeper understanding of this essential cellular pathway.

Future Directions
  • Combination Therapies: Further research is needed to explore the full potential of SAR405 in combination therapies, particularly with existing chemotherapeutic agents and immunotherapies. [, , , , ]

3-Methyladenine (3-MA)

Compound Description: 3-Methyladenine is a widely used autophagy inhibitor that acts at the nucleation stage of autophagosome formation. It has been shown to induce cell death in various cell lines, including MEFs, in a BAX/BAK-dependent manner. [] 3-MA also triggers caspase activation and induces DNA damage, marked by γ-H2A.X accumulation. []

Relevance: 3-MA, like SAR405, is an autophagy inhibitor, but it acts at a different stage of the autophagy process. Unlike SAR405, which specifically targets Vps34, 3-MA exhibits intrinsic cytotoxicity, which limits its use in studying the role of autophagy in cell fate. []

SBI-0206965

Compound Description: SBI-0206965 is a selective inhibitor of ULK1, a serine/threonine kinase involved in the initiation stage of autophagy. [] It disrupts autophagy initiation and has been shown to reduce cell survival in HNSCC cells when combined with radiation. []

Relevance: SBI-0206965 and SAR405 both inhibit autophagy but target different kinases within the autophagy pathway. SBI-0206965 targets ULK1 in the initiation stage, whereas SAR405 targets Vps34 in the nucleation stage. []

Chloroquine (CQ)

Compound Description: Chloroquine is an FDA-approved drug traditionally used as an antimalarial agent that also inhibits autophagy by blocking lysosomal acidification, preventing the degradation of autophagosome content. [, ] It is often used in combination with other therapies, such as ERK MAPK inhibitors, to enhance antitumor activity. []

Relevance: Similar to SAR405, chloroquine inhibits autophagy, but it acts at a later stage by preventing lysosomal degradation. Chloroquine is a less specific autophagy inhibitor compared to SAR405. [, ]

Bafilomycin A1

Compound Description: Bafilomycin A1 is a macrolide antibiotic that inhibits autophagy by preventing the fusion of autophagosomes with lysosomes. It blocks the vacuolar-type H+-ATPase, leading to an increase in LC3-II levels and accumulation of autophagosomes. [, ]

Relevance: Both bafilomycin A1 and SAR405 interfere with the autophagy process, but they target different stages. Bafilomycin A1 acts later in the pathway by inhibiting autophagosome-lysosome fusion, while SAR405 inhibits an earlier stage, Vps34-mediated vesicle nucleation. [, ]

Lys05

Compound Description: Lys05 is a potent autophagy inhibitor that enhances the sensitivity of AML cells to AC220, a FLT3 tyrosine kinase inhibitor. [, ] Lys05 inhibits autophagic flux in both AML cell lines and primary human FLT3-ITD+ AML CD34+ stem/progenitor cells. [, ] It also demonstrates selectivity toward AML cells, sparing normal CD34+ cells. []

Torin 1

Compound Description: Torin 1 is an ATP-competitive inhibitor of mTOR, a key regulator of cell growth and autophagy. Inhibition of mTOR by Torin 1 leads to the activation of autophagy. []

Relevance: Torin 1 acts upstream of SAR405 by inhibiting mTOR, a negative regulator of autophagy. While SAR405 directly inhibits Vps34, Torin 1 indirectly promotes autophagy by inhibiting mTOR, ultimately leading to Vps34 activation. [, ]

Everolimus

Compound Description: Everolimus is an FDA-approved mTOR inhibitor used as an immunosuppressant and in cancer treatment. It inhibits mTORC1, leading to the induction of autophagy. []

Relevance: Like Torin 1, everolimus indirectly affects the autophagy pathway by inhibiting mTORC1. SAR405, in contrast, directly targets Vps34. The combination of everolimus with SAR405 has been shown to synergistically reduce cell proliferation in renal tumor cells. []

Rapamycin

Compound Description: Rapamycin, also known as sirolimus, is an mTOR inhibitor that induces autophagy. It is used clinically as an immunosuppressant and has shown potential in treating various cancers. [, ]

Relevance: Rapamycin is another mTOR inhibitor that indirectly influences the autophagy pathway, similar to Torin 1 and everolimus. While SAR405 directly targets Vps34, rapamycin acts upstream by inhibiting mTOR, ultimately leading to increased autophagy. [, ]

Spautin-1

Compound Description: Spautin-1 is an autophagy inhibitor that specifically targets the deubiquitinating enzymes USP10 and USP13, which regulate the degradation of beclin-1. By inhibiting these enzymes, Spautin-1 promotes beclin-1 degradation and inhibits autophagy. []

Relevance: Spautin-1 and SAR405 are both autophagy inhibitors, but they act on different molecular targets within the autophagy pathway. Spautin-1 targets USP10 and USP13, involved in beclin-1 regulation, while SAR405 directly inhibits Vps34 kinase activity. []

VPS34-IN1

Compound Description: VPS34-IN1 is a potent and selective inhibitor of Vps34 kinase activity. Treatment with VPS34-IN1 disrupts endocytic trafficking and affects platelet activation and thrombus growth. []

Relevance: VPS34-IN1, similar to SAR405, directly targets and inhibits Vps34 kinase activity, making it a closely related compound. Both inhibitors disrupt Vps34-dependent cellular processes, including autophagy. []

SB02024

Compound Description: SB02024 is an inhibitor of Vps34 kinase activity. Treatment with SB02024 has been shown to reduce tumor growth and improve survival in mice models by promoting an influx of immune cells into the tumor microenvironment. []

Relevance: SB02024, like SAR405, is a direct inhibitor of Vps34 kinase activity, suggesting that they likely share a similar mechanism of action. Both inhibitors have demonstrated antitumor activity in preclinical models. []

Properties

Product Name

SAR405

IUPAC Name

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one

Molecular Formula

C19H21ClF3N5O2

Molecular Weight

443.8 g/mol

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1

InChI Key

SPDQRCUBFSRAFI-DOMZBBRYSA-N

SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

SAR-405; SAR 405; SAR405.

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.